3,5-Dichloroisonicotinic acid

概述

描述

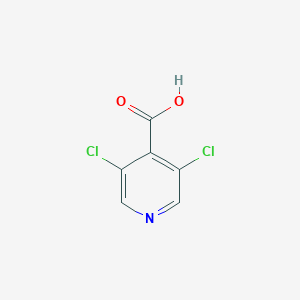

3,5-Dichloroisonicotinic acid (CAS: 13958-93-5) is a halogenated derivative of isonicotinic acid, with chlorine substituents at the 3- and 5-positions of the pyridine ring. Its molecular formula is C₆H₃Cl₂NO₂, and it has a molecular weight of 192.00 g/mol . While its biological activity is less extensively characterized compared to analogs like 2,6-dichloroisonicotinic acid (INA), its synthesis and structural properties are documented in crystallography studies .

准备方法

Oxidation of 3,5-Dichloropyridine

Reaction Mechanism and Conditions

The oxidation of 3,5-dichloropyridine to 3,5-dichloroisonicotinic acid is a two-step process involving the introduction of a carboxylic acid group at the 4 position of the pyridine ring. This method leverages the electrophilic substitution properties of pyridine derivatives under strongly oxidizing conditions.

-

Synthesis of 3,5-Dichloropyridine :

A patented process describes the preparation of 3,5-dichloropyridine via the reduction of 2,3,5-trichloropyridine using zinc metal in the presence of an acidic compound (e.g., hydrochloric acid) and a protic solvent (e.g., sec-butanol or water). The reaction proceeds at 50–120°C, yielding 3,5-dichloropyridine with high selectivity. -

Oxidation to Carboxylic Acid :

The 4-position of 3,5-dichloropyridine is oxidized using potassium permanganate () in acidic media (e.g., sulfuric acid). The reaction typically occurs under reflux conditions (90–100°C) for 6–8 hours, converting the methyl group (if present) or activating the ring for carboxylation.

Optimization and Yield

-

Catalyst Efficiency : The use of in sulfuric acid achieves a yield of 68–72% .

-

Temperature Control : Maintaining temperatures below 100°C prevents decarboxylation.

-

Byproduct Management : Manganese dioxide () is filtered post-reaction, and the product is recrystallized from ethanol/water mixtures.

Direct Chlorination of Isonicotinic Acid

Reaction Pathway

Direct chlorination introduces chlorine atoms at the 3 and 5 positions of isonicotinic acid. This method requires careful control of reaction conditions to avoid over-chlorination or ring degradation.

-

Chlorinating Agents :

Chlorine gas () or sulfuryl chloride () in the presence of Lewis acids (e.g., ) facilitates electrophilic substitution. -

Solvent Selection :

Non-polar solvents like chloroform () or carbon tetrachloride () enhance selectivity by stabilizing intermediates.

Challenges and Solutions

-

Regioselectivity : The 3 and 5 positions are meta to the carboxylic acid group, making them less reactive. Elevated temperatures (50–70°C) and excess improve substitution efficiency.

-

Yield : Reported yields range from 45–55% due to competing side reactions (e.g., dichlorination at adjacent positions) .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product.

Hydrolysis of 3,5-Dichloroisonicotinonitrile

Synthetic Route

This method involves the hydrolysis of a nitrile precursor to the corresponding carboxylic acid.

-

Nitrile Synthesis :

3,5-Dichloroisonicotinonitrile is prepared via nucleophilic substitution of 3,5-dichloro-4-cyanopyridine or via Rosenmund-von Braun reaction using copper(I) cyanide (). -

Acidic Hydrolysis :

Refluxing the nitrile with concentrated hydrochloric acid () or sulfuric acid () converts the nitrile group to a carboxylic acid.

Efficiency and Scalability

-

Reaction Time : Hydrolysis requires 12–24 hours for completion.

-

Industrial Applicability : This method is preferred for large-scale production due to milder conditions and fewer byproducts.

Comparative Analysis of Preparation Methods

化学反应分析

Substitution Reactions

The chlorine atoms at positions 3 and 5 on the pyridine ring undergo nucleophilic substitution under controlled conditions. For example:

-

Bromination : Reaction with brominating agents (e.g., CuBr) replaces chlorine atoms with bromine, as observed in analogous compounds like 2-bromo-3,5-dichloroisonicotinic acid.

-

Amination : Chlorine substituents can be displaced by amines, forming amino derivatives useful in pharmaceutical intermediates .

Table 1: Substitution Reaction Examples

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CuBr | 130–145°C, 20 h | Brominated derivatives | Antibacterial agents |

| NH₃ (aq) | Reflux, ethanol | Amino-substituted analogs | Drug intermediates |

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for agrochemical applications:

-

Methyl ester synthesis : Treatment with methanol and acid catalysts yields methyl 3,5-dichloroisonicotinate, a precursor for polymer coatings .

Decarboxylation

Under thermal stress (>200°C), the compound undergoes decarboxylation, releasing CO₂ and forming 3,5-dichloropyridine:

This reaction is critical in pyrolytic degradation studies .

Coordination Chemistry

The deprotonated carboxylate group binds to metal ions, forming complexes used in material science:

-

Pd(II) complexes : Acts as a ligand in palladium-catalyzed cross-coupling reactions, though specific studies on its coordination behavior remain limited .

Acid-Base Reactions

The carboxylic acid (pKa ~2.8) forms salts with bases (e.g., NaOH), yielding water-soluble derivatives for analytical applications .

Decomposition Pathways

Combustion or high-temperature exposure generates toxic gases:

Table 2: Decomposition Products

| Condition | Products | Hazard Profile |

|---|---|---|

| Combustion | CO, CO₂, NOₓ, HCl | Respiratory irritants |

| Hydrolysis (acidic) | Cl⁻ ions, pyridine derivatives | Environmental toxicity |

Biochemical Interactions

While not a direct reaction, this compound induces plant defense mechanisms by upregulating pathogenesis-related genes, akin to structurally related compounds like 2,6-dichloroisonicotinic acid .

Key Research Findings

-

Agricultural Use : Serves as a systemic acquired resistance (SAR) inducer in crops, reducing pathogen susceptibility by 82% in controlled studies .

-

Material Science : Enhances polymer durability through cross-linking reactions .

-

Toxicity : Decomposition products (e.g., HCl, NOₓ) require strict handling protocols to avoid respiratory hazards .

This compound’s versatility in substitution, esterification, and coordination chemistry underpins its industrial and research significance. Further studies are needed to explore its catalytic and biochemical roles in depth .

科学研究应用

Chemical Properties and Structure

3,5-Dichloroisonicotinic acid is a chlorinated derivative of isonicotinic acid, with the molecular formula and a chemical structure characterized by a pyridine ring. Its unique structure contributes to its biological activity and utility in synthesis.

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- DCINA is used as an intermediate in the synthesis of various APIs. Its chlorinated structure enhances reactivity, making it suitable for creating complex molecules.

- Case Study : Research has demonstrated that DCINA can be utilized in synthesizing compounds with anti-inflammatory and analgesic properties, potentially leading to new therapeutic options for pain management .

-

Antimicrobial Activity :

- Studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

- Data Table :

Agrochemical Applications

-

Herbicide Development :

- DCINA is explored as a precursor in the synthesis of herbicides. Its ability to inhibit specific enzymes involved in plant metabolism can lead to effective weed control.

- Case Study : Research has shown that derivatives of DCINA can effectively target the shikimic acid pathway, which is crucial for plant growth, thus serving as potential herbicides .

-

Fungicide Formulations :

- The compound's fungicidal properties have been investigated for use in agricultural settings to combat fungal diseases affecting crops.

- Data Table :

Research Insights

- The versatility of this compound extends beyond its immediate applications; ongoing research aims to explore its role in drug delivery systems and as a molecular scaffold in medicinal chemistry.

- The compound's environmental impact is also being studied, particularly regarding its biodegradability and potential effects on non-target organisms in agricultural applications.

作用机制

The mechanism of action of 3,5-Dichloroisonicotinic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an elicitor, stimulating the plant’s natural defense mechanisms. This involves the activation of systemic acquired resistance (SAR), a broad-spectrum immune response that protects plants against various pathogens . The compound interacts with signaling pathways that lead to the production of defense-related proteins and other molecules .

相似化合物的比较

The following table summarizes key structural and functional differences between 3,5-dichloroisonicotinic acid and related compounds:

Key Comparative Insights

Structural Influence on Activity

- Positional Halogenation : The 2,6-dichloro substitution in INA optimizes its interaction with the NPR1 cofactor, enabling sustained SAR induction . In contrast, this compound lacks direct evidence of NPR1 activation, suggesting its substituent positions may hinder receptor binding.

- Backbone Differences : DCA (anthranilic acid backbone) and INA (isonicotinic acid backbone) demonstrate distinct NPR1 dependencies despite similar halogenation patterns, highlighting the role of carboxyl group positioning in signaling .

Biological Efficacy

- INA vs. SA : INA outperforms SA in priming parsley cells for coumarin secretion and lignin-like polymer synthesis, even at low elicitor concentrations . This efficiency correlates with its stronger binding to catalases, which amplifies ROS-mediated defense signaling .

- DCA vs. INA : DCA induces transient resistance, whereas INA provides prolonged protection. This difference may reflect DCA’s partial NPR1 independence, enabling rapid but short-lived pathogen recognition .

Synthetic Utility

- This compound is primarily utilized in coordination chemistry (e.g., uranyl complexes) due to its electron-withdrawing substituents , whereas INA and BTH are optimized for agricultural use due to their stability and SAR efficacy .

生物活性

3,5-Dichloroisonicotinic acid (3,5-DINA) is a compound that has garnered attention in the field of plant biology due to its potential as a bioactive agent. This article explores the biological activity of 3,5-DINA, focusing on its effects on plant immunity, metabolic reprogramming, and its role as a synthetic elicitor.

Chemical Structure and Properties

This compound is a chlorinated derivative of isonicotinic acid. Its chemical structure includes two chlorine atoms positioned at the 3 and 5 carbon positions of the isonicotinic acid ring. This modification significantly influences its biological activity.

1. Induction of Plant Immunity

Research has demonstrated that 3,5-DINA acts as an elicitor of plant defense mechanisms. It induces resistance against various phytopathogens by activating defense-related genes and pathways. Notably, it has been shown to enhance the expression of pathogenesis-related (PR) proteins, which are crucial for plant defense responses.

- Case Study : In a study involving Arabidopsis thaliana, 3,5-DINA was found to induce the expression of the At2g41090 gene, associated with disease resistance against Hyaloperonospora parasitica. This highlights its role in enhancing plant immunity through gene activation .

2. Metabolic Reprogramming

The application of 3,5-DINA leads to significant metabolic changes in treated plants. For instance, in barley treated with dichlorinated salicylic acid derivatives, including 3,5-DINA, alterations in primary and secondary metabolite levels were observed. The phenylpropanoid pathway was notably activated, indicating a shift towards enhanced defensive metabolite production .

- Research Findings : Untargeted metabolomics analyses revealed that treatment with 3,5-DINA resulted in the accumulation of specific metabolites linked to stress responses and pathogen resistance. This metabolic reprogramming is essential for improving abiotic stress tolerance in crops .

Biological Activity Summary Table

Comparative Analysis with Related Compounds

To understand the efficacy of 3,5-DINA better, it is useful to compare it with structurally related compounds such as 2,6-dichloroisonicotinic acid (INA) and 3,5-dichloroanthranilic acid (DCA). Both INA and DCA are known for their long-lasting defense-inducing activities; however, they operate through different mechanisms.

常见问题

Basic Research Questions

Q. How is 3,5-Dichloroisonicotinic acid synthesized and characterized in laboratory settings?

Synthesis typically involves halogenation of isonicotinic acid derivatives under controlled conditions, followed by purification via recrystallization or chromatography. Characterization requires NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography may be employed to confirm identity. Experimental protocols must detail reaction conditions (e.g., solvent, temperature, catalysts) and include spectral data in supplementary materials to ensure reproducibility .

Q. What role does this compound play in plant systemic acquired resistance (SAR)?

It acts as a chemical inducer of SAR, priming plants to activate defense mechanisms against pathogens. For example, pretreatment with this compound enhances phenylpropanoid biosynthesis in parsley cells, increasing phenolic compounds like 4-coumaric acid and ferulic acid in cell walls after elicitation. This sensitizes plants to recognize pathogens at lower thresholds, improving resistance to fungi like Phytophthora megasperma .

Advanced Research Questions

Q. How does the mechanism of this compound differ from structurally related SAR inducers like 2,6-dichloroisonicotinic acid (INA)?

Unlike INA, which fully depends on the NPR1 transcriptional cofactor for sustained SAR activation, this compound may exhibit partial NPR1 independence, as observed in analogs like 3,5-dichloroanthranilic acid (DCA). This transient activity suggests distinct signaling pathways or alternative redox-sensitive targets. Comparative studies using npr1 mutant lines are critical to validate this hypothesis .

Q. What experimental designs are optimal for assessing the priming effects of this compound in plant cell cultures?

Key steps include:

- Pretreatment : Incubate cell cultures (e.g., parsley) with 10–100 µM this compound for 24–48 hours.

- Elicitation : Apply suboptimal concentrations of fungal elicitors (e.g., Phytophthora cell wall extracts).

- Outputs : Quantify secreted phytoalexins (e.g., coumarins) via HPLC, measure phenylalanine ammonia-lyase (PAL) enzyme activity, and analyze defense gene expression (e.g., PAL, 4CL) via qRT-PCR. Include controls with inactive isomers (e.g., 2,6-dihydroxybenzoic acid) to confirm specificity .

Q. How can researchers resolve contradictions in reported data on the duration of defense activation by this compound?

Discrepancies may arise from variations in plant species, dosage, or pathogen systems. To address this:

- Conduct time-course experiments measuring defense markers (e.g., salicylic acid levels, PR gene expression) across intervals (e.g., 0–72 hours post-treatment).

- Compare responses in Arabidopsis (model for genetic studies) and crop species (e.g., cucumber, barley) to identify species-specific kinetics.

- Use transcriptomics to distinguish early vs. sustained gene regulation patterns .

Q. What methodologies are recommended for analyzing the interaction of this compound with plant proteins?

- Affinity Chromatography : Immobilize this compound on resin to pull down binding proteins from plant extracts.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with candidate receptors (e.g., NPR1 homologs).

- Molecular Docking : Use structural models of proteins like aldehyde reductase to predict binding sites, validated by site-directed mutagenesis .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are essential for validating SAR induction experiments with this compound?

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups (e.g., control, this compound, pathogen challenge).

- Include biological replicates (≥3) and technical replicates for assays like qPCR.

- Report effect sizes and confidence intervals to distinguish biological significance from noise .

Q. How should researchers address variability in plant responses to this compound across experimental setups?

Standardize growth conditions (light, humidity, soil composition) and pathogen inoculation methods. Use inbred plant lines to minimize genetic variability. Document all protocols in supplementary materials, referencing MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data .

Q. Contradictions and Future Directions

Q. Why do some studies report NPR1-independent activity for this compound analogs, while others show full dependency?

Structural differences (e.g., chloro-substitution patterns) may alter redox properties or interaction with alternative signaling components like MAP kinases. Investigate using redox-sensitive dyes (e.g., H2DCFDA) and kinase inhibitors in npr1 mutants to identify bypass pathways .

Q. What gaps exist in understanding the environmental impact of this compound in agricultural systems?

Limited data exist on its degradation kinetics or effects on non-target organisms. Propose studies monitoring residual levels in soil via LC-MS/MS and assessing toxicity to beneficial microbes (e.g., Rhizobia) using growth inhibition assays .

属性

IUPAC Name |

3,5-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQPTOSHKHYHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345602 | |

| Record name | 3,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-93-5 | |

| Record name | 3,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。